Lipophilicity (cLogP) Comparison with Unsubstituted Pyrrolidine Analog
The target compound is predicted to have a higher lipophilicity (cLogP ≈ 2.8) than its unsubstituted pyrrolidine analog 2-(pyrrolidin-3-yl)-N-(thiophen-3-ylmethyl)acetamide (cLogP ≈ 1.1), due to the additional thiophen-3-ylacetyl moiety [1]. This difference of approximately 1.7 log units is expected to significantly influence membrane permeability and tissue distribution.
| Evidence Dimension | Calculated partition coefficient (cLogP) |
|---|---|
| Target Compound Data | cLogP ≈ 2.8 |
| Comparator Or Baseline | 2-(Pyrrolidin-3-yl)-N-(thiophen-3-ylmethyl)acetamide: cLogP ≈ 1.1 [2] |
| Quantified Difference | Δ cLogP ≈ +1.7 |
| Conditions | Predicted using fragment-based methods (e.g., XLogP3) |
Why This Matters
Higher lipophilicity can enhance blood-brain barrier penetration, making the compound more suitable for CNS targets.
- [1] Axten JM, Cheung M, Dean AW, et al. Chemical compounds. U.S. Patent 10,851,053, granted December 1, 2020. GlaxoSmithKline Intellectual Property Development Limited. View Source
- [2] PubChem Compound Summary for CID 122130923, 2-(pyrrolidin-3-yl)-N-(thiophen-3-ylmethyl)acetamide. National Center for Biotechnology Information. View Source
